molecular formula C17H21N3O3 B2708091 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide CAS No. 923232-07-9

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B2708091
CAS No.: 923232-07-9
M. Wt: 315.373
InChI Key: NLKKBIKEOVULTQ-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide” is a derivative of 1,3-diazaspiro[4.5]decane . It is related to a series of compounds that have been synthesized and studied for their anticonvulsant activity .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of the biological activity of acetamides and related compounds have been a significant area of interest. For example, the synthesis of acetamides derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles and their pharmacological tests showed anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry (Mazzone et al., 1987).

Anticancer and Antidiabetic Applications

Research into novel spirothiazolidines analogs has shown significant anticancer and antidiabetic activities. A study on the development of these compounds indicated that three specific compounds exhibited high anticancer activities against human breast and liver carcinoma cell lines, and also showed promising results as alpha-amylase and alpha-glucosidase inhibitors, which are crucial in diabetes management (Flefel et al., 2019).

Conformational Analysis and Synthesis

The synthesis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes and their derivatives for use in peptide synthesis as constrained surrogates of dipeptides has been reported, providing insights into the conformational behavior of these compounds and their potential applications in the design of peptide mimetics (Fernandez et al., 2002).

Regioselective Synthesis

Another area of focus has been the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, showcasing the versatility of spiro compounds in synthesizing complex molecules with potential therapeutic applications (Farag et al., 2008).

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-7-3-4-8-13(12)18-14(21)11-20-15(22)17(19-16(20)23)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKKBIKEOVULTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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